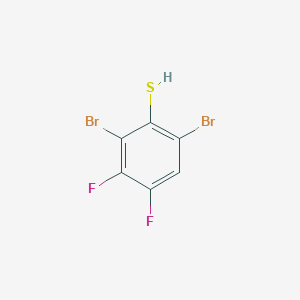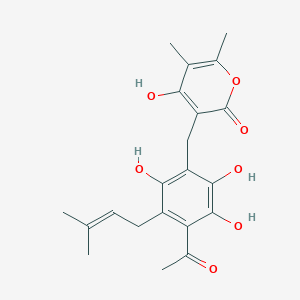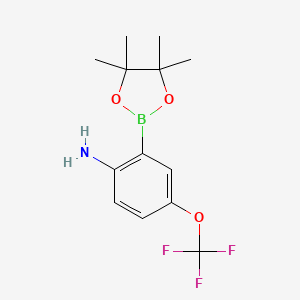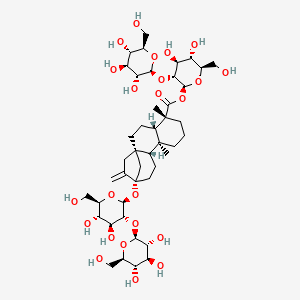
2,6-Dibromo-3,4-difluorothiophenol
Übersicht
Beschreibung
2,6-Dibromo-3,4-difluorothiophenol (2,6-DBDFT) is a synthetic organofluorine compound that has been widely used in scientific research and in laboratory experiments. It is a colorless solid with a molecular weight of 315.87 g/mol and a melting point of 122 °C. 2,6-DBDFT is a highly reactive compound that is used in various scientific applications, such as in the synthesis of other compounds, as a reagent in chemical reactions, and as an analytical tool.
Wissenschaftliche Forschungsanwendungen
Synthesis and Supramolecular Assembly
2,6-Dibromo-3,4-difluorothiophenol has been a focus in the field of organic chemistry for its role in the synthesis and supramolecular assembly of complex molecules. For instance, derivatives of 2,7-Diiodo-3,6-dibromofluorene and 2,7-dichloro-3,6-dibromofluorene were synthesized, leading to the formation of pentacyclic structures with significant optical, electrochemical, and orbital properties. These structures further assembled into supramolecular helical structures, indicating potential in material sciences (Lee et al., 2014).
Chemical Reactions and Functionalization
The compound has shown versatility in chemical reactions. For instance, Lithio-2,6-dibromo-3,5-difluoropyridine, a derivative, reacts with various electrophiles to yield a range of functionalized pyridine derivatives. These reactions have implications in material sciences, particularly in the development of new compounds with unique properties (Benmansour et al., 2000).
Electrochromic Applications
In the realm of electrochromics, derivatives of 2,6-Dibromo-3,4-difluorothiophenol have been utilized in the development of new textile/plastic electrochromic cells. The integration of specific dibromide molecules in the copolymer structures led to materials suitable for spray-coating film deposition and assembling electrochromic cells with potential applications in smart textiles and displays (Beaupré et al., 2006).
Photovoltaic Applications
The compound's derivatives have also found application in the photovoltaic domain. Specific polythiophene derivatives using fluorine atoms as electron-withdrawing substituents have been synthesized, showcasing properties beneficial for polymer solar cells, such as lower homo levels and narrowed bandgaps, leading to improved power conversion efficiency (Huang et al., 2013).
Eigenschaften
IUPAC Name |
2,6-dibromo-3,4-difluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-2-1-3(9)5(10)4(8)6(2)11/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZNEPKOBZMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)S)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278641 | |
| Record name | Benzenethiol, 2,6-dibromo-3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-difluorothiophenol | |
CAS RN |
1806351-34-7 | |
| Record name | Benzenethiol, 2,6-dibromo-3,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806351-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2,6-dibromo-3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)


![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)


![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)


![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)